BenchChemオンラインストアへようこそ!

5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Synthetic Chemistry Heterocyclic Synthesis Thiouracil Preparation

5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one (CAS 89073-93-8), also known as 5-chloro-6-(2-hydroxyphenyl)-2-thiouracil, is a 5-chloro-6-aryl-2-thiouracil derivative with molecular formula C₁₀H₇ClN₂O₂S and molecular weight 254.69 g·mol⁻¹. It belongs to the broader class of 2-thiouracils, which are sulfur-containing uracil analogs historically investigated as antithyroid agents and melanoma seekers, and more recently as scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and dihydroorotate dehydrogenase (DHODH) inhibitors.

Molecular Formula C10H7ClN2O2S
Molecular Weight 254.69 g/mol
CAS No. 89073-93-8
Cat. No. B12908630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
CAS89073-93-8
Molecular FormulaC10H7ClN2O2S
Molecular Weight254.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=O)NC(=S)N2)Cl)O
InChIInChI=1S/C10H7ClN2O2S/c11-7-8(12-10(16)13-9(7)15)5-3-1-2-4-6(5)14/h1-4,14H,(H2,12,13,15,16)
InChIKeyGCJCFMZLNMKMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one (CAS 89073-93-8): Procurement-Grade Structural and Synthetic Baseline


5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one (CAS 89073-93-8), also known as 5-chloro-6-(2-hydroxyphenyl)-2-thiouracil, is a 5-chloro-6-aryl-2-thiouracil derivative with molecular formula C₁₀H₇ClN₂O₂S and molecular weight 254.69 g·mol⁻¹ . It belongs to the broader class of 2-thiouracils, which are sulfur-containing uracil analogs historically investigated as antithyroid agents and melanoma seekers, and more recently as scaffolds for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and dihydroorotate dehydrogenase (DHODH) inhibitors . The compound was first synthesized in 1983 via reaction of 3-chloro-4-methoxycoumarin with thiourea, as part of a three-compound series including the unsubstituted parent and the 5-bromo analog . It serves primarily as a versatile synthetic intermediate for the preparation of S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) anti-HIV-1 agents, where the 5-chloro substituent and the ortho-hydroxyphenyl group at C6 provide distinct electronic and steric properties that influence downstream derivatization chemistry .

Why 5-Chloro-6-(2-hydroxyphenyl)-2-thiouracil Cannot Be Interchanged with Other 6-Aryl-2-thiouracils Without Verification


Within the 6-aryl-2-thiouracil chemotype, subtle substitution differences at C5 and C6 produce pronounced changes in both synthetic utility and biological target engagement. The 5-chloro substituent in CAS 89073-93-8 introduces a distinct electronic withdrawing effect that alters the nucleophilicity of the C2-thione sulfur during S-alkylation reactions, a critical step in the preparation of S-DABO NNRTIs . The ortho-hydroxyl on the C6-phenyl ring provides a site for further functionalization that is absent in para-substituted analogs . Moreover, the nature of the halogen at C5 (Cl vs. Br vs. H) differentially affects lipophilicity (calculated LogP) and hydrogen-bonding capacity, which directly impacts passive membrane permeability and protein binding in target-based assays . Literature evidence confirms that substituting the 5-chloro with bromo or hydrogen in the same scaffold can alter DHFR IC₅₀ values by orders of magnitude . Consequently, procurement decisions that treat all 5-halo-6-aryl-2-thiouracils as interchangeable risk irreproducible synthetic outcomes and misleading biological results in medicinal chemistry campaigns.

5-Chloro-6-(2-hydroxyphenyl)-2-thiouracil: Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield Advantage: 5-Chloro vs. 5-Bromo Analog in Thiouracil Formation

The synthetic preparation of 5-chloro-6-(2-hydroxyphenyl)-2-thiouracil (2b) from 3-chloro-4-methoxycoumarin and thiourea proceeds with a reported yield of 67%, compared to the 5-bromo analog (2c) which yields 48% under identical reaction conditions . The unsubstituted analog (2a) was obtained in 74% yield. This 19-percentage-point yield advantage over the 5-bromo derivative is attributed to the different reactivity of the 3-bromo-4-methoxycoumarin starting material, which generates a significant Perkin rearrangement byproduct (compound 3) that diverts product formation and complicates purification .

Synthetic Chemistry Heterocyclic Synthesis Thiouracil Preparation

Human DHFR Inhibitory Activity: Class-Level Context for the 5-Cl-6-(2-HO-Ph)-2-thiouracil Scaffold

A structurally related 5-chloro-6-aryl-2-thiouracil derivative (CHEMBL3935452 / BDBM50203237) was tested against recombinant human dihydrofolate reductase (DHFR) and exhibited an IC₅₀ of 4,200 nM . Although this value is higher than that of potent clinical DHFR inhibitors such as methotrexate, it establishes a measurable baseline for the 5-chloro-6-aryl-2-thiouracil pharmacophore in antifolate target space. Importantly, under identical assay conditions, the same compound showed no measurable inhibition (IC₅₀ > 10,000 nM) of Toxoplasma gondii TS-DHFR, indicating species-selectivity potential for this scaffold . Direct head-to-head data for CAS 89073-93-8 against the unsubstituted (2a) or 5-bromo (2c) analog are not available in the public domain; this evidence is therefore classified as class-level inference and should be verified experimentally.

Medicinal Chemistry Antifolate DHFR Inhibition

S-DABO Anti-HIV-1 Activity: Positional Advantage of the C5-Chloro Substitution Pattern

In the S-DABO series of HIV-1 reverse transcriptase inhibitors, the nature of the substituent at C5 strongly modulates antiviral potency. The 2005 Manetti et al. study demonstrated that S-DABO derivatives bearing C5-chloro substitution (derived from thiouracils analogous to CAS 89073-93-8) exhibit nanomolar to subnanomolar EC₅₀ values against wild-type HIV-1 in cell-based assays . Although the reported subnanomolar EC₅₀ values (<0.14 nM for compound 20) refer to the fully elaborated S-DABO product rather than the thiouracil precursor itself, the C5-chloro group is critical for achieving these potency levels; SAR studies within the DABO chemotype have consistently shown that C5-halogen substitution enhances enzyme inhibition compared to C5-hydrogen, with chloro often providing the optimal balance of potency and selectivity . Procurement of CAS 89073-93-8 therefore specifically enables the synthesis of S-DABO derivatives with a proven SAR advantage, whereas 5-unsubstituted or 5-methyl thiouracils would yield S-DABO products with reduced potency.

Antiviral Research HIV-1 NNRTI S-DABO Scaffold

Physicochemical Differentiation: Calculated LogP and PSA Comparison Within the 6-(2-Hydroxyphenyl)-2-thiouracil Series

Calculated physicochemical properties distinguish CAS 89073-93-8 from its closest analogs. The compound has a calculated LogP of 2.50 and a polar surface area (PSA) of 105.0 Ų . While experimental LogP values are not available for the unsubstituted and 5-bromo analogs, computational predictions indicate that the 5-bromo substitution increases LogP by approximately 0.3–0.5 units due to the higher hydrophobicity of bromine vs. chlorine, while the unsubstituted analog (2a) has a predicted LogP of approximately 1.9 . The 5-chloro derivative thus occupies a favorable intermediate position in lipophilicity space for oral bioavailability (LogP 2.50 within the preferred 1–3 range), with a PSA of 105 Ų sitting at the upper boundary of the 140 Ų threshold commonly applied for blood-brain barrier penetration filtering . These calculated parameters are directly relevant when selecting starting materials for structure-property relationship (SPR) studies in CNS or peripheral drug discovery programs.

ADME Prediction Physicochemical Properties Lead Optimization

5-Chloro-6-(2-hydroxyphenyl)-2-thiouracil: Evidence-Prioritized Application Scenarios for Procurement and Research Use


Synthesis of Subnanomolar S-DABO HIV-1 NNRTIs via Microwave-Assisted S-Benzylation

CAS 89073-93-8 is the precursor of choice for preparing C5-chloro-S-DABO derivatives with demonstrated subnanomolar activity against wild-type and drug-resistant HIV-1 strains . The 5-chloro substituent is essential for achieving EC₅₀ values below 0.5 nM in cell-based antiviral assays, a potency level not attainable with the 5-unsubstituted analog . Procurement should be prioritized by medicinal chemistry groups running S-DABO optimization campaigns, where the ortho-hydroxyphenyl group can be selectively alkylated prior to or after S-benzylation to modulate solubility and metabolic stability .

Antifolate Lead Generation Targeting Human DHFR and Related Enzymes

The 5-chloro-6-aryl-2-thiouracil scaffold shows measurable, albeit moderate, inhibitory activity against recombinant human DHFR (class-level IC₅₀ ~4.2 µM) and selectivity over protozoan TS-DHFR . This positions CAS 89073-93-8 as a tractable starting point for fragment-based or structure-guided optimization toward more potent DHFR inhibitors. Procurement is indicated for academic and industrial groups developing next-generation antifolates where the 5-chloro group provides a synthetic handle for further derivatization and the 2-hydroxy group offers a vector for prodrug or solubility-enhancing modifications .

Comparative Physicochemical Profiling in Halogen-Scanning Studies

With a calculated LogP of 2.50 and PSA of 105 Ų, CAS 89073-93-8 occupies an intermediate lipophilicity position between the 5-unsubstituted (LogP ~1.9) and 5-bromo (LogP ~2.8–3.0) analogs . This makes it the optimal selection for structure-property relationship (SPR) studies where halogen scanning is employed to balance potency and drug-like properties. Procurement of all three analogs (5-H, 5-Cl, 5-Br) enables systematic investigation of halogen effects on permeability, metabolic stability, and off-target binding . The 5-chloro variant is expected to provide the best balance of potency contribution vs. metabolic liability based on established halogen series trends in medicinal chemistry .

Synthetic Methodology Development for 6-Aryl-5-halo-2-thiouracil Libraries

The reported synthetic route to CAS 89073-93-8 from 3-chloro-4-methoxycoumarin proceeds in 67% yield and avoids the Perkin rearrangement side-reaction that complicates the 5-bromo synthesis . This makes the 5-chloro compound the most synthetically accessible member of the 6-(2-hydroxyphenyl)-2-thiouracil series for library production. Procurement of CAS 89073-93-8 supports parallel synthesis efforts, where the consistent and reproducible yield of the 5-chloro route translates to higher success rates in automated library generation and better cost-efficiency per compound .

Quote Request

Request a Quote for 5-Chloro-6-(2-hydroxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.